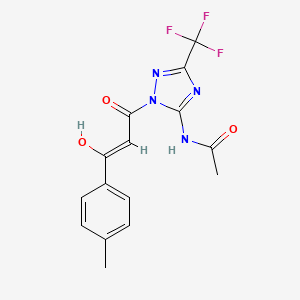
C15H13F3N4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in the study of biomolecule-ligand interactions, free energy calculations, and structure-based drug design.
Industrial Applications: This compound can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-oxo-7-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanoate
- Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate
Uniqueness
Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C15H13F3N4O3 |
|---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
N-[2-[(Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enoyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C15H13F3N4O3/c1-8-3-5-10(6-4-8)11(24)7-12(25)22-14(19-9(2)23)20-13(21-22)15(16,17)18/h3-7,24H,1-2H3,(H,19,20,21,23)/b11-7- |
InChI Key |
YEPRHNOZEBPCAJ-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















